3,4-二氢-2H-吡喃-6-甲酸甲酯

描述

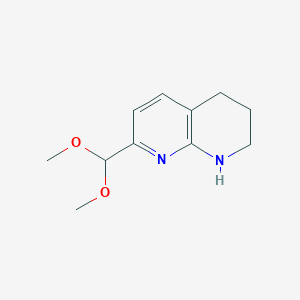

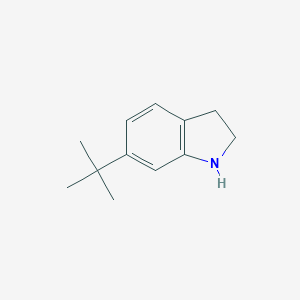

Methyl 3,4-dihydro-2H-pyran-6-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrans. Pyrans are characterized by a six-membered ring structure containing one oxygen atom and five carbon atoms. The specific compound is a derivative of this class, featuring additional functional groups that contribute to its reactivity and potential applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related pyran derivatives has been explored through various green and efficient methodologies. For instance, a one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates has been described, which is performed in water without the need for a catalyst, leading to good yields . Another study presents a single-step multicomponent reaction utilizing K2CO3 as a catalyst in an aqueous medium to synthesize a multifunctional 4H-pyran-3-carboxylate, highlighting the operational ease and eco-friendly nature of the process . Additionally, microwave-assisted liquid-phase synthesis using functional ionic liquid as soluble support has been developed for the synthesis of similar pyran derivatives, which simplifies the purification process and improves yield and purity .

Molecular Structure Analysis

The molecular structure of pyran derivatives has been confirmed through various analytical techniques. NMR, FT-IR, and single crystal X-ray crystallography have been employed to elucidate the structure of synthesized compounds . Theoretical calculations, such as Mulliken population, HOMO-LUMO, and MEP analysis, have also been executed to compare with experimental data, showing good consistency . X-ray studies of specific derivatives have provided detailed insights into the crystal structure, including hydrogen bonding and π-π interactions within the unit cell .

Chemical Reactions Analysis

The reactivity of methyl 3,4-dihydro-2H-pyran-6-carboxylate derivatives has been studied extensively. Reactions with sulfuric and hydrochloric acids, acetic anhydride, and alcohols have been explored, leading to the development of novel methods for the preparation of substituted derivatives of cyclopentenone, pyrano[2,3-d]-pyrimidine, 5-oxo-3-phenylpentanoic acid, and nicotinic acid nitrile . These studies demonstrate the potential of these compounds as structural components for the synthesis of carbo- and heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives are closely related to their molecular structure. The crystalline nature of these compounds has been studied using single-crystal X-ray diffraction, revealing information about the unit cell parameters and the stabilization of molecules within the crystal lattice . Theoretical investigations, including semiempirical and density functional theory calculations, have been performed to understand the molecular geometry, vibrational frequencies, and conformational flexibility of these compounds . Additionally, frontier molecular orbitals analysis and thermodynamic properties have been assessed to provide a comprehensive understanding of the title compound's behavior under various conditions .

科学研究应用

对映选择性合成

- 3,4-二氢-2H-吡喃-6-甲酸甲酯衍生物用于对映选择性合成。例如,从羟基丁酸酯合成 (+)-(2R)-和 (−)-(2S)-6-乙基-3,4-二氢-2-甲基-4-氧代-2H-吡喃-5-甲酸证明了其在生产特定对映异构体中的用途,这对于开发药物和精细化学品至关重要 (Deschenaux 等人,1989)。

聚合物合成和生物活性

- 3,4-二氢-2H-吡喃-6-甲酸甲酯在聚合物化学中至关重要,特别是在合成具有潜在生物应用的交替共聚物方面。例如,共聚物聚(3,4-二氢-2H-吡喃-2-甲酸甲酯-交替-马来酸酐)的合成证明了其在创造具有显着体外生物活性和潜在抗肿瘤特性的聚合物中的用途 (Han 等人,1990)。

不对称合成

- 该化合物用于不对称合成,例如在生产甲基 (+)-四氢-2H-吡喃-3-甲酸甲酯(一种蟑螂引诱剂)中。该合成涉及 5,6-二氢-2H-吡喃-3-甲酸的不对映选择性氢化,突出了其在产生旋光活性化合物中的作用 (Szőri 等人,2008)。

液相合成

- 3,4-二氢-2H-吡喃-6-甲酸甲酯用于微波辅助液相合成,促进了甲基 6-氨基-5-氰基-4-芳基-2-甲基-4H-吡喃-3-甲酸甲酯等化合物的生产。这证明了其在现代高效合成方法中的作用 (Yi 等人,2005)。

药用应用

- 它用于合成具有潜在药用应用的化合物,例如那些表现出局部麻醉、抗聚集和其他药用活性的化合物。这在合成乙基或甲基 6-取代 3-(苯甲酰氨基)-2-氧代-2H-吡喃-5-甲酸盐中得到了例证 (Mosti 等人,1994)。

抗菌活性

- 3,4-二氢-2H-吡喃-6-甲酸甲酯的一些衍生物具有抗菌活性。对乙基 4,5-二氢 7-甲基-2-(2-氧代-2H-色烯-3-基)-4-氧代-5-芳基-3H-色烯并[2,3-d]嘧啶-6-甲酸盐衍生物的研究表明它们在对抗细菌和真菌菌株方面具有潜力 (Ghashang 等人,2013)。

属性

IUPAC Name |

methyl 3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRNOXLRRZQVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560685 | |

| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |

CAS RN |

129201-92-9 | |

| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

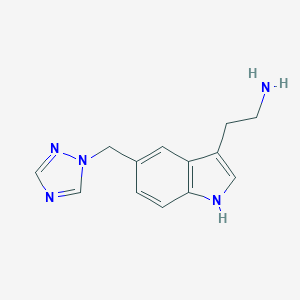

![N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B152638.png)